

The Strategic Importance of (R)-Piperidin-2-ylmethanol in Drug Discovery

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Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

Cat. No.: B2921164

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The piperidine scaffold is a cornerstone of pharmaceutical design, prized for its favorable physicochemical properties and its ability to engage with a multitude of biological targets.[1][2] Introducing chirality to this scaffold significantly expands its utility, as stereochemistry is often a critical determinant of a drug's efficacy and safety profile.[3] **(R)-Piperidin-2-ylmethanol** (CAS: 3197-44-2), with its defined stereocenter adjacent to both the ring nitrogen and a functional hydroxymethyl group, represents a particularly valuable synthon.[4] This specific arrangement offers two distinct points for chemical modification—the secondary amine and the primary alcohol—making it an ideal starting point for constructing diverse molecular libraries aimed at discovering novel therapeutics for central nervous system (CNS) disorders, as well as antiviral and anti-inflammatory agents.[1][5]

Molecular Structure and Stereochemical Nuances

The defining feature of **(R)-Piperidin-2-ylmethanol** is the chiral center at the C2 position of the piperidine ring, which dictates the spatial orientation of the hydroxymethyl substituent.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or equatorial position. For **(R)-Piperidin-2-ylmethanol**, the hydroxymethyl group at the C2 position preferentially occupies the equatorial position.

This preference is a direct consequence of avoiding 1,3-diaxial interactions. An axial hydroxymethyl group would experience significant steric hindrance from the axial hydrogen atoms at the C4 and C6 positions. Placing the bulkier substituent in the more spacious equatorial position results in a more stable, lower-energy conformation. This conformational lock is a key feature that medicinal chemists exploit to control the three-dimensional presentation of pharmacophoric elements.

Structural Representation

- Molecular Formula: C₆H₁₃NO
- Molecular Weight: 115.18 g/mol [6]
- InChIKey: PRAYXGYVXRDDW-ZCFIWIBFSA-N[6]
- SMILES: OC[C@@H]1NCCCC1[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. The data presented here are essential for quality control, reaction monitoring, and structural confirmation.

Summary of Physicochemical Properties

Property	Value	Source
CAS Number	3197-44-2	[8]
Physical Form	Colorless solid or liquid	[6]
Melting Point	68-70 °C	[5]
Boiling Point	100-102 °C (at 6 mmHg)	[5]
Topological Polar Surface Area	32.3 Å ²	
Storage Conditions	Room temperature, under inert atmosphere, protected from light	[6][7]

Spectroscopic Characterization

The structural identity and purity of **(R)-Piperidin-2-ylmethanol** are unequivocally confirmed through a combination of spectroscopic techniques.^[9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. Spectra are typically recorded in CDCl₃.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments. The diastereotopic protons of the -CH₂OH group are particularly informative, often appearing as a pair of doublets of doublets.^{[8][9]} The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad singlets, a feature that can be confirmed by a D₂O exchange experiment.^[9]
 - Exemplary Shifts (CDCl₃): δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H, -NH and -OH), 1.75-1.03 (m, 6H).^[8]
- ¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of the six unique carbon atoms in the molecule.
 - Exemplary Shifts: ~65 ppm (-CH₂OH), ~55 ppm (-CH(2)-), ~46 ppm (-CH₂(6)-).^[9]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by characteristic stretches for the O-H and N-H bonds.

- Characteristic Absorption Bands (cm⁻¹):
 - 3300-3500 (broad): O-H stretching (alcohol) and N-H stretching (secondary amine). The broadness is due to hydrogen bonding.^[9]
 - 2850-2950: C-H stretching (aliphatic).
 - 1050-1150: C-O stretching (primary alcohol).^[9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

- Expected Molecular Ion Peak (M^+): $m/z = 115.10$.[\[10\]](#)
- Key Fragmentation: A common and prominent fragment corresponds to the loss of the hydroxymethyl group ($-CH_2OH$), resulting in a peak at $m/z = 84$.

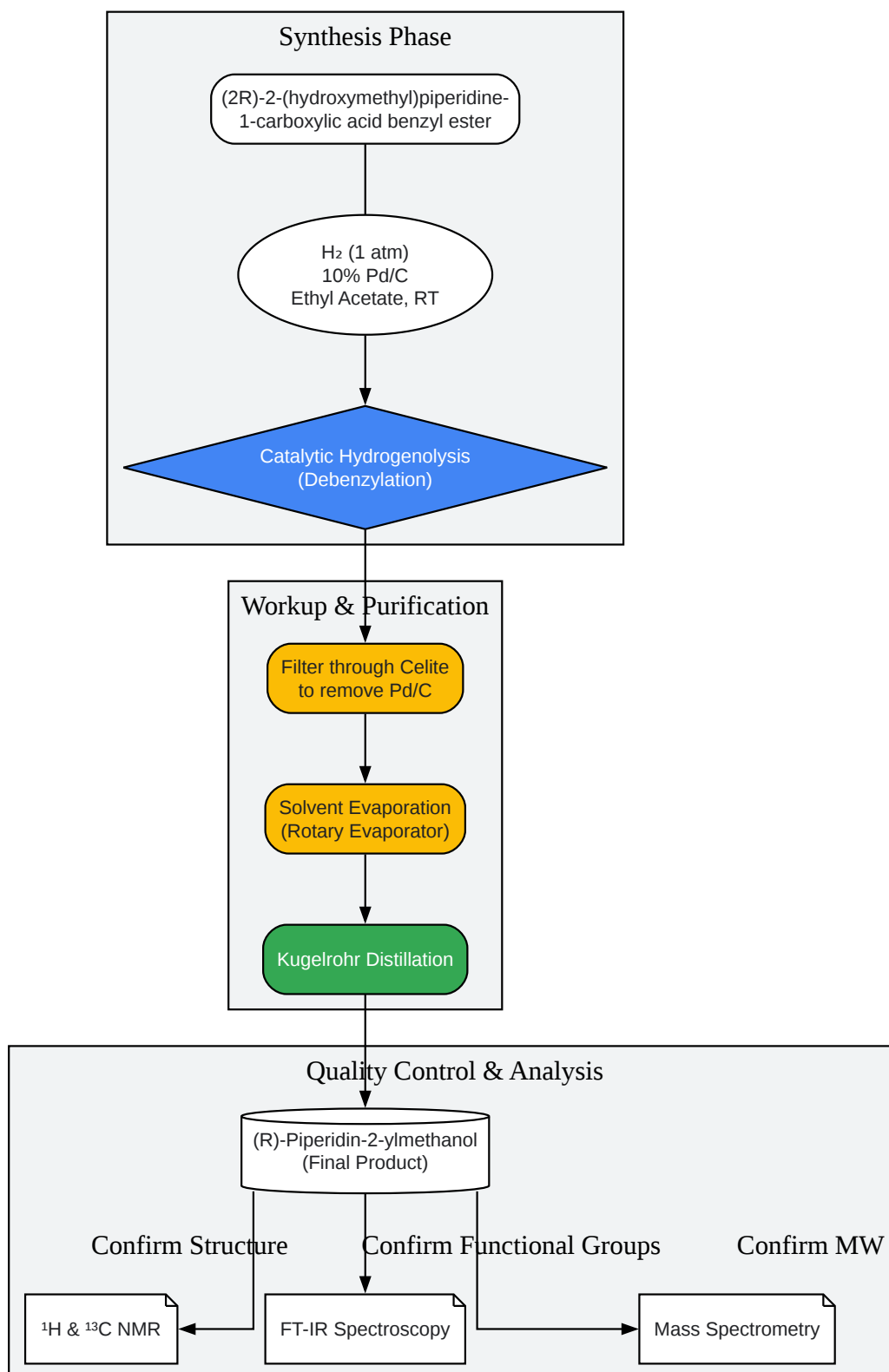
Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of **(R)-Piperidin-2-ylmethanol** is critical to its use. The most common and reliable method is the catalytic hydrogenolysis of a protected precursor, which preserves the stereochemical integrity of the chiral center.

Synthetic Rationale

The chosen method involves the debenzylation of N-Cbz protected (R)-2-(hydroxymethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an excellent choice for protecting the piperidine nitrogen because it is stable under many reaction conditions but can be cleanly removed under mild hydrogenolysis conditions. The use of a Palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high efficiency and easy removal by filtration.[\[1\]](#)

The diagram below outlines the complete workflow, from the starting material to the fully characterized final product.



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Caption: Synthetic and analytical workflow for **(R)-Piperidin-2-ylmethanol**.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

- **Reactor Setup:** To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate (approx. 14 mL per gram of starting material), add 10 wt% Palladium on carbon (10% Pd/C, ~0.1 eq by weight).^{[1][8]} The reaction vessel should be equipped with a magnetic stirrer and a three-way valve connected to a hydrogen balloon and a vacuum line.
- **Inerting the Atmosphere:** Seal the vessel and evacuate the air, then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully saturated with hydrogen.
- **Reaction Execution:** Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, from the balloon) at room temperature.
- **Monitoring Reaction Progress:** The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is 50% ethyl acetate in hexanes. The disappearance of the UV-active starting material indicates reaction completion. The reaction typically takes 4-6 hours.^[8]
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.
- **Product Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, often as a brown oil.^[8]
- **Final Purification:** Purify the crude material by Kugelrohr distillation to obtain the final **(R)-Piperidin-2-ylmethanol** as a colorless liquid or solid.^[8] The purity should be assessed by NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of **(R)-Piperidin-2-ylmethanol** stems from its two reactive handles:

- **The Secondary Amine:** The ring nitrogen is nucleophilic and can readily undergo N-alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
- **The Primary Alcohol:** The hydroxymethyl group can be acylated to form esters, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for subsequent nucleophilic displacement.

This dual functionality makes it a premier building block for constructing complex molecules, particularly in the development of CNS-active compounds where the piperidine core can interact with key receptors and transporters.[\[1\]](#)[\[2\]](#)

Safety, Handling, and Storage

As a matter of professional practice, proper safety protocols are non-negotiable. **(R)-Piperidin-2-ylmethanol** requires careful handling.

- **Hazard Identification:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)[\[11\]](#)
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- **Handling:** Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[13\]](#)[\[14\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[6\]](#) Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[7\]](#)
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[\[11\]](#)

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